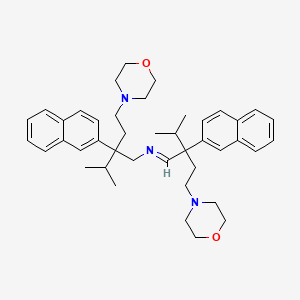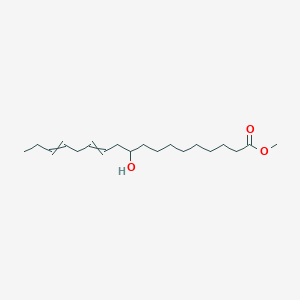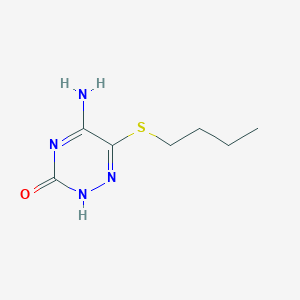
5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of an amino group at the 5th position, a butylsulfanyl group at the 6th position, and a triazinone core. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride, butyl mercaptan, and ammonia.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinone core can be reduced to form dihydrotriazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-6-(methylsulfanyl)-1,2,4-triazin-3(2H)-one: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
5-Amino-6-(ethylsulfanyl)-1,2,4-triazin-3(2H)-one: Similar structure but with an ethylsulfanyl group instead of a butylsulfanyl group.
5-Amino-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one: Similar structure but with a propylsulfanyl group instead of a butylsulfanyl group.
Uniqueness
The uniqueness of 5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The butylsulfanyl group provides increased hydrophobicity and potential for unique interactions with biological targets compared to its methyl, ethyl, and propyl analogs.
Propiedades
Número CAS |
32331-18-3 |
|---|---|
Fórmula molecular |
C7H12N4OS |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
5-amino-6-butylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C7H12N4OS/c1-2-3-4-13-6-5(8)9-7(12)11-10-6/h2-4H2,1H3,(H3,8,9,11,12) |
Clave InChI |
OFHDVALUROVJKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NNC(=O)N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


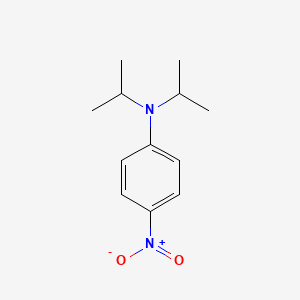
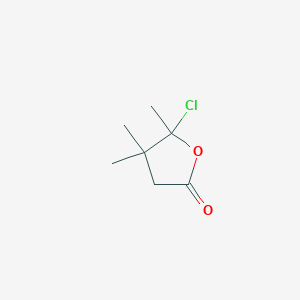
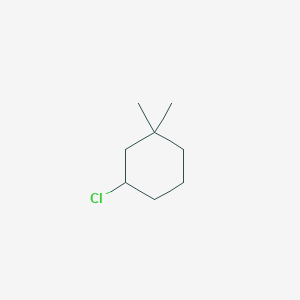

![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
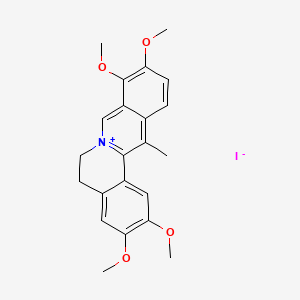
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)

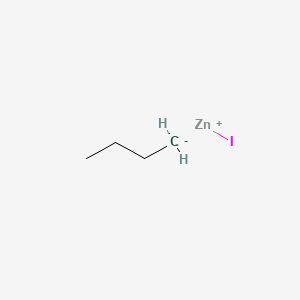
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
